molecular formula C9H10N2O B012635 2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI) CAS No. 102308-69-0

2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)

Cat. No.: B012635
CAS No.: 102308-69-0
M. Wt: 162.19 g/mol
InChI Key: KVFMFTLBPPSUIJ-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone family. This compound is characterized by a benzimidazole ring fused with a carbonyl group and an ethyl substituent at the fourth position. Benzimidazolones are known for their diverse biological activities and are used as pharmacophores in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods:

Industrial Production Methods

Industrial production of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonylating agents. These processes require precise control of temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized benzimidazolones, reduced benzimidazolones, and substituted benzimidazolones with various functional groups .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Biological Activity

2H-Benzimidazol-2-one, 4-ethyl-1,3-dihydro-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 223745-04-8
  • IUPAC Name : 6-amino-3-ethyl-1H-benzimidazol-2-one

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2H-Benzimidazol-2-one derivatives. A notable study synthesized several analogs and tested them against various bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundE. coli (Zone of Inhibition)P. aeruginosaS. aureusS. pyogenes
6a16 mm15 mm16 mm18 mm
6b18 mm19 mm17 mm18 mm
6c23 mm22 mm19 mm20 mm
6d25 mm24 mm21 mm20 mm
6e 29 mm 28 mm 24 mm 24 mm
6f 29 mm 28 mm 23 mm 20 mm
6g 28 mm 26 mm 22 mm 22 mm
Ciprofloxacin (Standard)28 mm26 mm21 mm22 mm

The compounds were classified based on their zones of inhibition, with compounds like 6e and 6f demonstrating high activity (≥28 mm) against all tested strains .

The mechanism through which these benzimidazole derivatives exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, they may inhibit key enzymes involved in cell wall biosynthesis or affect membrane integrity, leading to cell lysis .

Other Biological Activities

In addition to antibacterial properties, some studies have suggested potential anti-inflammatory and anticancer activities associated with benzimidazole derivatives. For instance, certain compounds have shown promise as histamine H3-receptor antagonists, which could be beneficial in treating conditions like allergies and neurological disorders .

Case Studies

  • Antibacterial Screening Study
    A study conducted by Bonuga et al. synthesized several novel analogs of benzimidazole and assessed their antibacterial efficacy. The study found that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, indicating a potential for developing new antibiotics in the face of rising antibiotic resistance .
  • Mechanistic Insights
    Research exploring the interaction between benzimidazole derivatives and bacterial targets revealed that these compounds could modulate ion channels and influence cellular signaling pathways, further contributing to their biological efficacy .

Properties

IUPAC Name

4-ethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFMFTLBPPSUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628022
Record name 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-69-0
Record name 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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